molecular formula C12H17NO2S B13256713 2-[(Benzenesulfonyl)methyl]piperidine

2-[(Benzenesulfonyl)methyl]piperidine

Cat. No.: B13256713
M. Wt: 239.34 g/mol
InChI Key: NTPRADMDCMTGRQ-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzenesulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzenesulfonyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The piperidine ring can also interact with various receptors in the body, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)piperidine

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2

InChI Key

NTPRADMDCMTGRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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